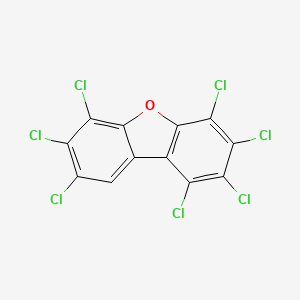

1,2,3,4,6,7,8-Heptachlorodibenzofuran

Description

Chlorinated dibenzofurans (CDFs) are a family of chemical that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects. Of these 135 compounds, those that contain chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are especially harmful. Other than for laboratory use of small amounts of CDFs for research and development purposes, these chemicals are not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds. Only a few of the 135 CDF compounds have been produced in large enough quantities so that their properties, such as color, smell, taste, and toxicity could be studied. (L952)

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8-heptachlorodibenzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMKCPIVJOGHBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052350 |

Source

|

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67562-39-4, 38998-75-3, 67652-39-5 |

Source

|

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67562-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorodibenzofurans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038998753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067562394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,6,7,8-heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067652395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58J222A38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toxicological Profile of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants. These compounds are not intentionally produced but are formed as byproducts in various industrial processes, such as waste incineration and the manufacturing of certain chemicals.[1] Like other dioxin-like compounds, the toxicity of HpCDF is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction initiates a cascade of downstream events leading to a wide range of toxicological effects. This guide provides a comprehensive overview of the toxicological profile of HpCDF, focusing on its physicochemical properties, toxicokinetics, toxicodynamics, and carcinogenic potential, with an emphasis on quantitative data and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3,4,6,7,8-Heptachlorodibenzofuran is presented in the table below. These properties influence its environmental fate, bioavailability, and toxicokinetics.

| Property | Value | Reference |

| CAS Number | 67562-39-4 | [2][3][4][5] |

| Molecular Formula | C₁₂HCl₇O | [2][3][4] |

| Molecular Weight | 409.31 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) upon heating. | [3] |

| Synonyms | 1,2,3,4,6,7,8-HpCDF, PCDF 131 | [2][3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed toxicokinetic data for 1,2,3,4,6,7,8-HpCDF are limited. However, studies on related polychlorinated dibenzofurans (PCDFs) and dioxins provide insights into its likely ADME profile.

-

Absorption: Like other PCDFs, HpCDF is expected to be well-absorbed following oral ingestion due to its lipophilic nature. Dermal and inhalation absorption are also potential routes of exposure, particularly in occupational settings.

-

Distribution: Following absorption, HpCDF is likely to distribute to and accumulate in lipid-rich tissues, such as the liver and adipose tissue.

-

Metabolism: The metabolism of highly chlorinated dibenzofurans is generally slow. It is anticipated that HpCDF undergoes limited metabolism, primarily mediated by cytochrome P450 enzymes.

-

Excretion: Excretion of HpCDF and its metabolites is expected to be slow, with the primary route being fecal excretion. Due to its persistence and bioaccumulative nature, it can have a long biological half-life.

Toxicodynamics: Mechanism of Action

The primary mechanism of toxicity for 1,2,3,4,6,7,8-HpCDF is mediated through its binding to and activation of the Aryl Hydrocarbon Receptor (AhR) .[1]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.

Upon binding of a ligand like HpCDF, the AhR complex undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1, leading to altered cellular function and toxicity.[1]

Toxicological Data

Specific quantitative toxicity data for 1,2,3,4,6,7,8-HpCDF is limited. The following tables summarize available data for HpCDF and its closely related congener, 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD), which shares a similar structure and mechanism of action.

Table 1: Acute and Subchronic Toxicity of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)

| Endpoint | Species | Route | Value | Units | Reference |

| ED50 (Immunotoxicity - PFC/spleen) | Mouse | Intraperitoneal | 0.011 | µmol/kg | [6] |

| ED50 (Immunotoxicity - PFC/10⁶ cells) | Mouse | Intraperitoneal | 0.018 | µmol/kg | [6] |

| ED50 (AHH Induction) | Mouse | Intraperitoneal | 0.11 | µmol/kg | [6] |

| ED50 (EROD Induction) | Mouse | Intraperitoneal | 0.315 | µmol/kg | [6] |

Table 2: Carcinogenicity of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF)

| Parameter | Value | Units | Reference |

| Inhalation Unit Risk | 3.8 E-1 | (µ g/cubic meter)⁻¹ | [5] |

| Inhalation Slope Factor | 1.3 E+3 | (mg/kg-day)⁻¹ | [5] |

| Oral Slope Factor | 1.3 E+3 | (mg/kg-day)⁻¹ | [5] |

Experimental Protocols

Key aspects of a typical protocol would include:

-

Test System: A rodent species (e.g., Sprague-Dawley rats) is commonly used.

-

Dose Administration: The test substance is typically administered by oral gavage.

-

Dose Levels: A control group and at least three dose levels are used to establish a dose-response relationship.

-

Endpoints: A comprehensive set of endpoints are evaluated, including clinical observations, body and organ weights, hematology, clinical chemistry, and histopathology of major tissues and organs.

Conclusion

1,2,3,4,6,7,8-Heptachlorodibenzofuran is a persistent and toxic environmental contaminant. Its primary mechanism of toxicity involves the activation of the aryl hydrocarbon receptor, leading to a wide array of adverse health effects. While specific quantitative toxicological data for HpCDF are limited, information from closely related congeners provides a basis for assessing its potential hazards. Further research is needed to fully characterize the toxicological profile of this compound and to establish definitive no-observed-adverse-effect levels and lowest-observed-adverse-effect levels for various endpoints. This technical guide serves as a resource for professionals in the fields of toxicology and drug development, providing a foundational understanding of the current knowledge on the toxicity of 1,2,3,4,6,7,8-Heptachlorodibenzofuran.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,2,3,4,6,7,8-Heptachlorodibenzofuran | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,2,3,4,6,7,8-Heptachlorodibenzofuran [webbook.nist.gov]

- 5. 1,2,3,4,6,7,8-Heptachlorodibenzofuran - OEHHA [oehha.ca.gov]

- 6. The structure-dependent effects of heptachlorodibenzofuran isomers in male C57BL/6 mice: immunotoxicity and monooxygenase enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1,2,3,4,6,7,8-Heptachlorodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent environmental pollutants.[1] Like other dioxin-like compounds, the toxic effects of HpCDF are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[2] This interaction initiates a cascade of cellular and genetic events that can lead to a range of toxicological outcomes, including immunotoxicity, reproductive and developmental effects, and carcinogenesis.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of 1,2,3,4,6,7,8-HpCDF, with a focus on its interaction with the AhR signaling pathway, quantitative toxicological data, and detailed experimental protocols for its study.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The primary mechanism of action of 1,2,3,4,6,7,8-HpCDF involves the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with several chaperone proteins, including two molecules of heat shock protein 90 (Hsp90).[3]

Upon binding of a ligand such as HpCDF, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[2] In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[2][3] This AhR:ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[2][4] This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes, such as CYP1A1 and CYP1B1.[2][5]

The induction of these metabolizing enzymes is a key event in the toxic effects of HpCDF. While this can be an adaptive response to metabolize xenobiotics, the persistent activation of the AhR by stable compounds like HpCDF leads to a prolonged and dysregulated gene expression, contributing to its toxicity.[5]

Beyond the induction of metabolic enzymes, AhR signaling can also influence other cellular processes. It has been shown to increase the conversion of arachidonic acid to prostanoids via cyclooxygenase-2, alter Wnt/β-catenin signaling, and affect signaling by receptors for inflammatory cytokines.[1][2] Furthermore, AhR activation can lead to alterations in the proteasomal degradation of steroid hormone receptors and changes in the differentiation of certain T-cell subsets.[1] These widespread effects contribute to the diverse toxicological profile of dioxin-like compounds, which includes weight loss, thymic atrophy (a hallmark of immunotoxicity), and cancer.[1]

Quantitative Toxicological Data

The potency of individual dioxin-like compounds, including HpCDF, is often expressed relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), through the use of Toxic Equivalency Factors (TEFs).[6][7] The TEF is an estimate of the compound-specific toxicity relative to TCDD, which is assigned a TEF of 1.0.[7][8] The Toxic Equivalence (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF.[6][8]

| Compound | CAS Number | Toxic Equivalency Factor (TEF) |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 67562-39-4 | 0.01 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1746-01-6 | 1 |

Data sourced from the U.S. Environmental Protection Agency (2010).[7]

The TEF of 0.01 for 1,2,3,4,6,7,8-HpCDF indicates that it is considered to be 100 times less potent than TCDD in eliciting dioxin-like toxic effects.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of compounds like 1,2,3,4,6,7,8-HpCDF.

AhR Ligand Binding Affinity Assay

This assay determines the affinity of a test compound for the AhR. A common method is a competitive radioligand binding assay.

Protocol:

-

Preparation of Cytosol: Hepatic cytosol, which is a source of AhR, is prepared from a suitable animal model (e.g., C57BL/6 mice or Sprague-Dawley rats). The liver is homogenized in a buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5) and centrifuged at high speed to obtain the cytosolic fraction (supernatant).[9]

-

Incubation: A constant concentration of a radiolabeled high-affinity AhR ligand (e.g., [³H]TCDD) is incubated with the hepatic cytosol.[3][9]

-

Competition: Increasing concentrations of the unlabeled test compound (e.g., HpCDF) are added to the incubation mixtures to compete with the radioligand for binding to the AhR.[9]

-

Separation of Bound and Unbound Ligand: After incubation, the bound radioligand is separated from the unbound radioligand. This can be achieved using methods such as hydroxylapatite (HAP) adsorption or charcoal-dextran stripping.[3]

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Activity

The EROD assay is a sensitive and widely used method to measure the catalytic activity of CYP1A1, which is a hallmark of AhR activation.[10][11]

Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., H4IIE rat hepatoma cells) or primary hepatocytes are cultured and treated with various concentrations of the test compound (HpCDF) for a specified period (e.g., 24-72 hours) to induce CYP1A1 expression.

-

Preparation of Microsomes (optional): For tissue samples or cell pellets, a microsomal fraction containing the CYP450 enzymes can be prepared by differential centrifugation.

-

EROD Reaction: The cells or microsomal fraction are incubated with the substrate 7-ethoxyresorufin (B15458) in a reaction buffer (e.g., Tris or phosphate (B84403) buffer) at 37°C.[2][12] A source of reducing equivalents, such as NADPH, is added to initiate the reaction.[10]

-

Enzymatic Conversion: CYP1A1 catalyzes the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin (B1680543).[11]

-

Fluorescence Measurement: The rate of resorufin formation is measured over time using a fluorometer (excitation ~530-550 nm, emission ~580-590 nm).

-

Data Analysis: The EROD activity is calculated as the amount of resorufin produced per unit time per milligram of protein (pmol/min/mg protein). Dose-response curves are generated to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal EROD induction).

Conclusion

The mechanism of action of 1,2,3,4,6,7,8-Heptachlorodibenzofuran is intricately linked to its ability to act as a potent agonist of the aryl hydrocarbon receptor. This interaction triggers a well-defined signaling cascade, leading to the altered expression of a wide array of genes, most notably CYP1A1. The persistent activation of this pathway is central to the diverse toxicological effects observed with HpCDF and other dioxin-like compounds. While specific quantitative data for HpCDF are limited, its Toxic Equivalency Factor of 0.01 provides a valuable metric for risk assessment. A thorough understanding of the AhR signaling pathway and the application of standardized experimental protocols are essential for characterizing the toxic potential of this and other related environmental contaminants.

References

- 1. 1,2,3,4,6,7,8-Heptachlorodibenzofuran | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

- 3. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxic equivalency factor - Wikipedia [en.wikipedia.org]

- 7. rais.ornl.gov [rais.ornl.gov]

- 8. epa.gov [epa.gov]

- 9. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cerc.usgs.gov [cerc.usgs.gov]

- 12. mouselivercells.com [mouselivercells.com]

"1,2,3,4,6,7,8-Heptachlorodibenzofuran congener-specific analysis"

An In-depth Technical Guide to the Congener-Specific Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran

Introduction

Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants that are formed as unintentional byproducts of industrial processes such as waste incineration and chemical manufacturing. The PCDF family includes 135 individual compounds, known as congeners, which vary in their level of chlorination and toxicity. Among these, congeners with chlorine atoms at the 2,3,7, and 8 positions are considered to be of highest toxicological concern.

1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a PCDF congener that is persistent, bioaccumulative, and toxic. Due to its lipophilic nature, it accumulates in the fatty tissues of organisms. Accurate, congener-specific analysis is critical to distinguish 1,2,3,4,6,7,8-HpCDF from other isomers and to accurately assess exposure and potential health risks. The "gold standard" for this type of analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), which provides the necessary selectivity and sensitivity to detect the low concentrations typically found in environmental and biological samples.

Toxicology and Toxic Equivalency Factors (TEFs)

The toxicity of PCDF congeners, and related dioxin-like compounds, is typically expressed in relation to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). This is achieved using the Toxic Equivalency Factor (TEF) concept, which facilitates risk assessment for complex mixtures of these compounds. The total toxicity of a mixture is reported as a single value, the Toxic Equivalency (TEQ), which is calculated by summing the product of the concentration of each congener and its respective TEF.

The World Health Organization (WHO) has assigned a TEF of 0.01 for 1,2,3,4,6,7,8-HpCDF for humans, mammals, fish, and birds, indicating it is 100 times less potent than 2,3,7,8-TCDD.

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Human Health Risk Assessment of 2,3,7,8-Substituted PCDFs

| Compound | WHO 2005 TEF |

|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,

Unveiling a Persistent Threat: A Technical Guide to the Discovery of 1,2,3,4,6,7,8-Heptachlorodibenzofuran in the Environment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a highly chlorinated and toxic compound belonging to the polychlorinated dibenzofurans (PCDFs) family. These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. Due to their chemical stability and lipophilic nature, they persist in the environment, bioaccumulate in food chains, and pose a significant risk to human health and ecosystems. This technical guide provides a comprehensive overview of the discovery of HpCDF in environmental samples, detailing the analytical methodologies for its detection and quantification, a summary of its occurrence in various environmental matrices, and the underlying experimental workflows.

Environmental Occurrence of 1,2,3,4,6,7,8-Heptachlorodibenzofuran

HpCDF has been detected in a wide range of environmental matrices across the globe, indicating its widespread distribution. The following table summarizes quantitative data on HpCDF concentrations found in soil, sediment, aquatic biota, and human tissues. These findings underscore the persistence and bioaccumulative potential of this compound.

| Environmental Matrix | Sample Type | Location | Concentration Range (pg/g) | Reference |

| Soil | Soil around an industrial park | Northwest China | Not explicitly stated for HpCDF, but total PCDD/Fs ranged from 3.60–156 pg/g.[1] | [1] |

| Soil near municipal solid waste incinerator | Tarragona, Catalonia, Spain | OCDD and 1,2,3,4,6,7,8-HpCDD were the most important contributors to total PCDD/Fs.[2] | [2][3] | |

| Sediment | Sediments from a contaminated site | Augusta Bay, Sicily | 1,2,3,4,6,7,8-HpCDF was among the congeners detected at the highest concentrations.[4] | [4] |

| Sediments from Parramatta River | Sydney, Australia | HpCDF was a contributor to the total toxic equivalents (TEQs) in the sediments.[5] | [5] | |

| Aquatic Biota | Fish tissue (predator composites) | US Lakes and Reservoirs | Not explicitly stated for HpCDF, but dioxins and furans were detected in 81% of predator samples. | [6] |

| Fish (Pike/Perch, Carp, Bream) | Lake Chardara, Kazakhstan | 1,2,3,4,6,7,8-HpCDF was analyzed but reported with interference or below detection limits in some samples.[7] | [7] | |

| Portuguese Oyster (Crassostrea angulata) | Dioxin-polluted sediment | 1,2,3,4,6,7,8-HpCDF was detected in the treatment groups.[8] | [8] | |

| Human Tissues | Human breast milk | Argentina | The profile of PCDD/Fs was dominated by several congeners including 1,2,3,4,6,7,8-HpCDF (6%).[9] | [9] |

Experimental Protocols for the Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran

The accurate detection and quantification of HpCDF in environmental samples require sophisticated analytical techniques due to its low concentrations and the complexity of the sample matrices. The standard methodology involves isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). The following protocol is a synthesis of established methods, primarily based on US EPA Method 1613B.

1. Sample Collection and Storage:

-

Soil and Sediment: Samples are collected using stainless steel scoops or corers and stored in pre-cleaned amber glass jars with Teflon-lined lids. Samples are kept at 4°C until analysis.

-

Biota (Fish Tissue): Whole fish or specific tissues are collected, wrapped in aluminum foil, and frozen at -20°C or below.

-

Human Milk: Samples are collected in pre-cleaned glass containers and stored frozen.

2. Sample Extraction:

-

Soxhlet Extraction: A common and robust method for solid samples. The sample is mixed with a drying agent (e.g., anhydrous sodium sulfate) and extracted with a suitable solvent (e.g., toluene (B28343) or a hexane/acetone mixture) for 16-24 hours.

-

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes more efficiently with less solvent compared to Soxhlet extraction.

3. Extract Cleanup:

The crude extracts contain numerous co-extracted interfering compounds that must be removed prior to instrumental analysis. A multi-step cleanup procedure is typically employed:

-

Acid/Base Washing: The extract is partitioned with concentrated sulfuric acid to remove lipids and other organic interferences, followed by a wash with a basic solution (e.g., potassium hydroxide) to remove acidic compounds.

-

Column Chromatography:

-

Multi-layer Silica (B1680970) Gel Column: The extract is passed through a column packed with layers of silica gel modified with sulfuric acid and potassium hydroxide (B78521) to further remove interferences.

-

Alumina (B75360) Column: An alumina column is used to separate PCDD/Fs from other chlorinated compounds like polychlorinated biphenyls (PCBs).

-

Carbon Column: A column containing activated carbon dispersed on a solid support is highly effective for isolating planar molecules like PCDD/Fs from non-planar interferences. The PCDD/Fs are strongly adsorbed and are subsequently eluted by reverse-flow elution with toluene.

-

4. Instrumental Analysis (HRGC/HRMS):

-

Gas Chromatography: A high-resolution capillary column (e.g., DB-5ms) is used to separate the different PCDF congeners.

-

Mass Spectrometry: A high-resolution mass spectrometer operating in the selected ion monitoring (SIM) mode is used for detection and quantification. The instrument is tuned to a resolution of ≥10,000.

-

Isotope Dilution: Prior to extraction, the samples are spiked with a known amount of ¹³C-labeled HpCDF and other PCDF congeners. The recovery of these labeled internal standards is used to correct for losses during the extraction and cleanup steps, ensuring accurate quantification of the native (unlabeled) analytes.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran in environmental samples.

Caption: Analytical workflow for the determination of HpCDF in environmental samples.

Caption: Environmental sources and fate of polychlorinated dibenzofurans (PCDFs).

Conclusion

The discovery and quantification of 1,2,3,4,6,7,8-Heptachlorodibenzofuran in various environmental compartments highlight its role as a persistent and ubiquitous environmental contaminant. The data presented in this guide, coupled with the detailed analytical protocols, provide a valuable resource for researchers and scientists working on the environmental monitoring and risk assessment of this and other dioxin-like compounds. Continued monitoring and research are essential to understand the long-term trends, fate, and toxicological effects of HpCDF, and to develop effective strategies for mitigating human and environmental exposure. The highly sensitive and specific analytical methods outlined here are crucial tools in these ongoing efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Congener profiles of PCDD/Fs in soil and vegetation samples collected near to a municipal waste incinerator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in Hediste diversicolor (Polychaeta: Nereididae) [frontiersin.org]

- 5. A Guideline Value for Dioxin‐Like Compounds in Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]

- 9. researchgate.net [researchgate.net]

A Preliminary Investigation of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) Toxicity

Abstract: This technical guide provides a preliminary overview of the toxicological profile of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF), a member of the polychlorinated dibenzofuran (B1670420) (PCDF) class of compounds.[1][2][3] As a dioxin-like compound, its toxicity is presumed to be mediated primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[1][4] Direct toxicological data for this specific congener is limited in publicly available literature. Therefore, this document extrapolates potential toxic effects, mechanisms of action, and relevant experimental protocols based on data from structurally similar and well-studied congeners, such as other PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs). The primary objective is to provide a foundational resource for researchers and scientists initiating studies on 1,2,3,4,6,7,8-HpCDF.

Introduction to 1,2,3,4,6,7,8-HpCDF

1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a persistent organic pollutant characterized by a dibenzofuran structure with seven chlorine atoms.[1][3] These compounds are not produced commercially but are generated as unintentional byproducts in industrial processes like waste incineration and chemical manufacturing.[4][5] Due to their chemical stability and lipophilicity, PCDFs persist in the environment, bioaccumulate in the food chain, and can be found in animal tissues and human breast milk.[2][5] The primary concern regarding HpCDF exposure is its classification as a "dioxin-like" compound, suggesting a toxicological profile similar to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[2][6]

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxic effects of dioxin-like compounds, including 1,2,3,4,6,7,8-HpCDF, are predominantly mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] The binding of HpCDF to the AhR initiates a cascade of molecular events that alters gene expression, leading to a wide range of toxicological responses.[1][4]

In its inactive state, the AhR is located in the cytoplasm within a protein complex. Upon ligand binding, the receptor complex undergoes a conformational change, allowing the AhR to translocate into the nucleus. Inside the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) located in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, including those encoding for metabolic enzymes like Cytochrome P450 isoforms CYP1A1 and CYP1B1, leading to downstream toxic effects.[4][7]

Quantitative Toxicological Data (from Related Compounds)

Table 1: Chronic Toxicity and Carcinogenicity of 1,2,3,4,6,7,8-HpCDD in Female Rats This data pertains to a related dioxin, not HpCDF.

| Species | Dosing Regimen | Dose (mg/kg) | Key Toxicological Endpoints | Reference |

| Sprague-Dawley Rat (Female) | Single dose, lifetime study | 2.1 | 16.6% incidence of squamous cell carcinoma of the lungs | [8],[9] |

| Sprague-Dawley Rat (Female) | Single dose, lifetime study | 3.1 | 73.3% incidence of squamous cell carcinoma of the lungs | [8],[9] |

| Sprague-Dawley Rat (Female) | Single dose, lifetime study | >1.0 | Dose-dependent shortening of lifespan; Anemia | [8],[9] |

Table 2: Immunotoxicity and Enzyme Induction Data for Related PCDFs This data pertains to different PCDF isomers, not 1,2,3,4,6,7,8-HpCDF.

| Compound | Species/System | Endpoint | Effective Dose (ED50) / Concentration (EC50) | Reference |

| 1,2,3,4,7,8,9-HpCDF | Mice | Immunosuppression (splenic plaque-forming cells) | 12 nmol/kg | [7] |

| 1,2,3,4,7,8,9-HpCDF | Mice | Hepatic Aryl Hydrocarbon Hydroxylase (AHH) Activity | 700 nmol/kg | [7] |

| 1,2,3,6,7,8-HxCDF | Rat Hepatoma Cells (H-4-II-E) | AHH Induction | 1.47 nM | [10] |

| 1,2,3,6,7,8-HxCDF | Rat Hepatoma Cells (H-4-II-E) | EROD Induction | 1.24 nM | [10] |

Experimental Protocols for Toxicity Assessment

A comprehensive investigation into the toxicity of 1,2,3,4,6,7,8-HpCDF would involve a multi-tiered approach, including in vitro and in vivo studies. The following protocols are based on standard methodologies used for other dioxin-like compounds.

In Vivo Subchronic Oral Toxicity Study (General Protocol)

This protocol is based on established guidelines (e.g., OECD Guideline 408) for assessing the toxicity of chemical substances.

-

Animal Model: Typically Sprague-Dawley rats or C57BL/6 mice, with an equal number of males and females per group (e.g., 10 per sex per group).[4]

-

Test Substance and Dosing: 1,2,3,4,6,7,8-HpCDF is dissolved in a suitable vehicle, such as corn oil.[4] The substance is administered daily via oral gavage for 90 days at a minimum of three dose levels, alongside a vehicle control group.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.[4]

-

-

Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis.[4]

-

Pathology: All animals undergo a complete necropsy. Key organs are weighed, and a comprehensive set of tissues is collected, preserved, and subjected to histopathological examination.[4]

In Vitro Gene Expression Assay

-

Cell Line: Human or rodent cell lines responsive to AhR activation, such as HepG2 (human hepatoma) or H4IIE (rat hepatoma) cells.

-

Treatment: Cells are cultured and treated with varying concentrations of 1,2,3,4,6,7,8-HpCDF for a specified duration (e.g., 24 hours).

-

Endpoint Analysis:

-

RNA Extraction: Total RNA is isolated from the treated cells.

-

qRT-PCR: Quantitative real-time polymerase chain reaction is used to measure the expression levels of target genes, such as CYP1A1.

-

Data Analysis: Gene expression is normalized to a housekeeping gene, and the fold change relative to vehicle-treated control cells is calculated to determine a dose-response relationship.

-

Logical Framework: From Exposure to Adverse Outcome

The toxicity of 1,2,3,4,6,7,8-HpCDF can be conceptualized as a sequence of events starting from environmental release and culminating in adverse health outcomes in an organism. This logical progression is rooted in the compound's persistence and its potent interaction with the AhR signaling pathway.

References

- 1. 1,2,3,4,6,7,8-Heptachlorodibenzofuran | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Exposome-Explorer - 1,2,3,4,6,7,8-HpCDF (Compound) [exposome-explorer.iarc.fr]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.mst.dk [www2.mst.dk]

- 7. caymanchem.com [caymanchem.com]

- 8. Chronic toxicity and carcinogenicity of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin displays a distinct dose/time toxicity threshold (c x t = k) and a life-prolonging subthreshold effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 1,2,3,4,6,7,8-Heptachlorodibenzofuran (CAS Number 67562-39-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants (POPs).[1] These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial processes, such as waste incineration and the production of chlorinated chemicals like pentachlorophenol.[2][3] As a dioxin-like compound, 1,2,3,4,6,7,8-HpCDF is of significant toxicological concern due to its persistence in the environment, potential for bioaccumulation, and ability to exert a range of adverse health effects through its interaction with the aryl hydrocarbon receptor (AhR).[4][5] This technical guide provides a comprehensive overview of the available scientific data on 1,2,3,4,6,7,8-HpCDF, including its physicochemical properties, toxicological profile, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3,4,6,7,8-Heptachlorodibenzofuran is presented in the table below. These properties contribute to its environmental persistence and lipophilicity, which drives its bioaccumulation in fatty tissues.[4]

| Property | Value | Reference |

| CAS Number | 67562-39-4 | [6] |

| Molecular Formula | C₁₂HCl₇O | [6] |

| Molecular Weight | 409.31 g/mol | [1] |

| Melting Point | 236.5 °C | [N/A] |

| Boiling Point | 542.04 °C (estimated) | [N/A] |

| Vapor Pressure | 9.67 x 10⁻¹⁰ mmHg at 25 °C | [N/A] |

| Solubility | Insoluble in water. Slightly soluble in chloroform (B151607) and methanol (B129727) upon heating. | [3] |

| Appearance | Solid | [3] |

Toxicological Profile

The toxicity of 1,2,3,4,6,7,8-HpCDF is primarily mediated through its high-affinity binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4] This interaction initiates a cascade of downstream events, leading to altered gene expression and subsequent toxic responses.

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The binding of 1,2,3,4,6,7,8-HpCDF to the cytosolic AhR complex triggers a conformational change, leading to the dissociation of chaperone proteins such as heat shock protein 90 (Hsp90). The activated AhR-ligand complex then translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the induction of enzymes such as cytochrome P450 1A1 (CYP1A1).[4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Toxic Equivalency Factor (TEF)

To assess the risk of complex mixtures of dioxin-like compounds, the World Health Organization (WHO) has established a system of Toxic Equivalency Factors (TEFs). These factors express the toxicity of individual congeners relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0.

| Compound | WHO-TEF (2005) | Reference |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 | [7] |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 | [7] |

This TEF value indicates that 1,2,3,4,6,7,8-HpCDF is considered to be 100 times less potent than TCDD in eliciting dioxin-like toxic effects.

Quantitative Toxicological Data

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 1,2,3,4,6,7,8-HpCDF.

Synthesis

A specific, detailed laboratory-scale synthesis protocol for 1,2,3,4,6,7,8-Heptachlorodibenzofuran is not well-documented in the available literature, as it is primarily an unintentional byproduct. However, general synthesis routes for polychlorinated dibenzofurans often involve reactions such as the Ullmann condensation of chlorinated phenols or the photolysis of more highly chlorinated precursors like octachlorodibenzofuran. It is also known to be a contaminant in the production of pentachlorophenol.[2]

Analytical Protocol: Quantification in Environmental Matrices

The standard method for the quantification of 1,2,3,4,6,7,8-HpCDF in various matrices is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in EPA Method 1613B.

Objective: To accurately quantify the concentration of 1,2,3,4,6,7,8-HpCDF in a complex matrix (e.g., soil, sediment, tissue).

Principle: Isotope dilution mass spectrometry is employed, where a known amount of a ¹³C-labeled analog of the target analyte is added to the sample prior to extraction and cleanup. The ratio of the native analyte to the labeled internal standard is measured, allowing for accurate quantification that corrects for losses during sample preparation.

Materials:

-

High-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC/HRMS)

-

Capillary GC column (e.g., DB-5)

-

Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system

-

Multi-layer silica (B1680970) gel/alumina (B75360) cleanup columns

-

Florisil column[4]

-

High-purity solvents (e.g., hexane, toluene (B28343), dichloromethane)

-

¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF internal standard

-

Native 1,2,3,4,6,7,8-HpCDF calibration standards

Procedure:

-

Sample Spiking: A known quantity of the ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF internal standard is added to a measured amount of the sample.

-

Extraction: The sample is extracted using an appropriate method, such as Soxhlet extraction with toluene or PLE with a suitable solvent mixture.

-

Cleanup: The crude extract is subjected to a multi-step cleanup procedure to remove interfering compounds. This typically involves:

-

An acid/base wash to remove acidic and basic interferences.

-

Column chromatography on multi-layer silica gel and alumina to separate the PCDFs from other classes of compounds.

-

Fractionation on a Florisil column to isolate the PCDF fraction.[4]

-

-

Concentration: The cleaned extract is carefully concentrated to a final volume of a few microliters.

-

GC/HRMS Analysis: The final extract is injected into the HRGC/HRMS system. The mass spectrometer is operated in the selected ion monitoring (SIM) mode to monitor for the specific ions of both the native and labeled 1,2,3,4,6,7,8-HpCDF.

-

Quantification: The concentration of the native analyte is calculated based on the ratio of the integrated peak areas of the native and labeled compounds and the initial amount of the labeled standard added.

Analytical Workflow for 1,2,3,4,6,7,8-HpCDF Quantification.

Toxicological Assay: In Vitro Ethoxyresorufin-O-Deethylase (EROD) Induction Assay

The EROD assay is a common in vitro method to assess the dioxin-like activity of a compound by measuring the induction of CYP1A1 enzyme activity.

Objective: To determine the potency of 1,2,3,4,6,7,8-HpCDF to induce CYP1A1 enzyme activity in a cell-based assay.

Principle: Cells (e.g., H4IIE rat hepatoma cells) are exposed to the test compound. If the compound is an AhR agonist, it will induce the expression of CYP1A1. The activity of the induced CYP1A1 is then measured by its ability to convert the substrate 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543). The amount of fluorescence is proportional to the enzyme activity.

Materials:

-

H4IIE cells (or other suitable cell line)

-

Cell culture medium and supplements

-

1,2,3,4,6,7,8-HpCDF test solutions at various concentrations

-

7-Ethoxyresorufin (substrate)

-

Resorufin (standard for calibration curve)

-

NADPH (cofactor)

-

Fluorescence plate reader

Procedure:

-

Cell Culture: H4IIE cells are cultured in 96-well plates until they reach a suitable confluency.

-

Dosing: The cell culture medium is replaced with a medium containing various concentrations of 1,2,3,4,6,7,8-HpCDF (and a vehicle control, e.g., DMSO). The cells are incubated for a set period (e.g., 24-72 hours) to allow for gene induction.

-

EROD Reaction:

-

The dosing medium is removed, and the cells are washed.

-

A reaction buffer containing 7-ethoxyresorufin and NADPH is added to each well.

-

The plate is incubated at 37°C for a specific time to allow the enzymatic reaction to proceed.

-

-

Fluorescence Measurement: The reaction is stopped, and the fluorescence of the resorufin product is measured using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis: The fluorescence readings are converted to the amount of resorufin produced using a standard curve. The enzyme activity is typically expressed as pmol of resorufin per minute per mg of protein. The results are plotted as a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Toxicological Assay: Aryl Hydrocarbon Receptor (AhR) Binding Assay

This assay measures the ability of a compound to bind to the AhR.

Objective: To determine the binding affinity of 1,2,3,4,6,7,8-HpCDF to the AhR.

Principle: A competitive binding assay is typically used. A constant amount of a radiolabeled high-affinity AhR ligand (e.g., [³H]-TCDD) is incubated with a source of AhR (e.g., cytosolic extract from rat liver) in the presence of varying concentrations of the unlabeled test compound (1,2,3,4,6,7,8-HpCDF). The ability of the test compound to displace the radiolabeled ligand from the receptor is measured.

Materials:

-

Source of AhR (e.g., rat liver cytosol)

-

Radiolabeled AhR ligand (e.g., [³H]-TCDD)

-

Unlabeled 1,2,3,4,6,7,8-HpCDF test solutions

-

Hydroxyapatite (HAP) slurry or dextran-coated charcoal to separate bound from free ligand

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: The AhR-containing cytosol is incubated with the radiolabeled ligand and varying concentrations of 1,2,3,4,6,7,8-HpCDF. A control with no unlabeled competitor and a non-specific binding control (with a large excess of unlabeled TCDD) are included.

-

Separation of Bound and Free Ligand: After incubation, the mixture is treated with HAP slurry or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.

-

Quantification of Bound Ligand: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the competitor (1,2,3,4,6,7,8-HpCDF). The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The binding affinity (Ki) can then be calculated from the IC₅₀ value.

Conclusion

1,2,3,4,6,7,8-Heptachlorodibenzofuran is a persistent and bioaccumulative dioxin-like compound that exerts its toxicity through the AhR signaling pathway. While specific quantitative data on its acute and chronic toxicity are limited, its toxic potential is estimated using the WHO-established Toxic Equivalency Factor of 0.01. The analytical and toxicological protocols outlined in this guide provide a framework for the detection, quantification, and characterization of the biological activity of this environmentally significant compound. Further research is warranted to fill the existing data gaps regarding its toxicological profile and to better understand its potential risks to human health and the environment.

References

- 1. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Parameterizing Dose-Response Models to Estimate Relative Potency Functions Directly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1,2,3,4,6,7,8-Heptachlorodibenzofuran | C12HCl7O | CID 38199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 7. food.gov.uk [food.gov.uk]

Methodological & Application

Application Note: Ultrasensitive Detection of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) in Environmental Matrices

Introduction

1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a specific congener of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants.[1][2] These compounds are unintentional byproducts of industrial processes such as waste incineration, chemical manufacturing, and chlorine bleaching of paper pulp.[1][3] Due to its chemical stability, lipophilicity, and resistance to degradation, HpCDF bioaccumulates in the food chain, posing a significant risk to human health and the environment.[2][4] Its detection at trace levels is critical for environmental monitoring, human exposure assessment, and regulatory compliance.

The U.S. Environmental Protection Agency (EPA) Method 1613 is the benchmark for analyzing chlorinated dioxins and furans.[5][6] This application note details the protocol for the determination of 1,2,3,4,6,7,8-HpCDF using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with isotope dilution, a methodology that provides the extremely low detection limits required for this class of compounds.[5][6][7]

Principle of the Method

The analytical procedure involves sample extraction, a multi-step extract cleanup to remove interferences, and subsequent analysis by HRGC/HRMS.[8] Quantification is achieved through the isotope dilution technique. Prior to extraction, the sample is spiked with a known amount of a ¹³C-labeled analog of HpCDF (and other target furans).[5] This internal standard behaves almost identically to the native analyte throughout the extraction and cleanup process. By comparing the response of the native HpCDF to its labeled internal standard, highly accurate and precise quantification is possible, correcting for any analyte losses during sample preparation.[5][9]

Experimental Protocols

Protocol 1: Sample Preparation, Extraction, and Cleanup

This protocol is based on EPA Method 1613B and is applicable to various matrices such as soil, sediment, and tissue.[5][6]

1. Sample Spiking and Extraction:

-

Aqueous Samples (1 L): Samples are collected in amber glass containers and stored at 0-4°C.[8] Before extraction, spike the sample with the ¹³C-labeled internal standard solution. Perform a liquid-liquid extraction using methylene (B1212753) chloride.

-

Solid/Tissue Samples (10-20 g): Homogenize the sample. For tissue, mix with anhydrous sodium sulfate (B86663) to create a dry, free-flowing powder.[5] Spike the sample with the ¹³C-labeled internal standard solution. Perform extraction using a Soxhlet apparatus with a suitable solvent mixture (e.g., hexane/methylene chloride) for 18-24 hours.[5]

2. Extract Cleanup: Because extremely low levels of HpCDF are being measured, elimination of interfering compounds is essential.[10] A multi-stage cleanup process using column chromatography is highly effective.[11]

-

Acid/Base Silica (B1680970) Gel Column: Load the concentrated extract onto a multi-layered silica gel column containing layers of sulfuric acid-impregnated silica and potassium hydroxide-impregnated silica. This step removes bulk organic and polar interferences.[11] Elute the fraction containing HpCDF with hexane.

-

Alumina (B75360) Column: Further concentrate the eluate and apply it to a basic alumina column for additional fractionation.[11]

-

Activated Carbon Column: The final cleanup step uses an activated carbon column, which effectively separates planar molecules like HpCDF from non-planar compounds such as PCBs.[11] The fraction containing PCDDs/PCDFs is collected by back-flushing the column with toluene.[11]

3. Final Concentration:

-

Carefully concentrate the final eluate to a small volume (e.g., 20 µL) under a gentle stream of nitrogen. Add a recovery standard (e.g., ¹³C-1,2,3,4-TCDD) just prior to instrumental analysis to monitor the performance of the injection.

The overall analytical workflow is depicted in the diagram below.

References

- 1. epa.gov [epa.gov]

- 2. 1,2,3,4,6,7,8-Heptachlorodibenzofuran (¹³Cââ, 99%) 50 µg/mL in nonane - Cambridge Isotope Laboratories, EF-974 [isotope.com]

- 3. eurofinsus.com [eurofinsus.com]

- 4. caymanchem.com [caymanchem.com]

- 5. well-labs.com [well-labs.com]

- 6. epa.gov [epa.gov]

- 7. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NEMI Method Summary - 1613B [nemi.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for the Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF), a class of persistent organic pollutants (POPs) of significant environmental and health concern. These compounds are byproducts of various industrial processes and can bioaccumulate in the food chain, posing risks to human health. Accurate and sensitive quantification of 1,2,3,4,6,7,8-HpCDF in various matrices is crucial for regulatory monitoring, risk assessment, and toxicological studies.

This document provides detailed application notes and protocols for the analysis of 1,2,3,4,6,7,8-HpCDF using gas chromatography-mass spectrometry (GC-MS), with a focus on tandem mass spectrometry (GC-MS/MS) for enhanced selectivity and sensitivity. The methodologies are based on established protocols, such as those outlined in U.S. EPA Method 1613B, which traditionally utilized high-resolution mass spectrometry (HRMS). However, advancements in triple quadrupole technology have made GC-MS/MS a viable and more accessible alternative.[1]

Data Presentation: Quantitative Performance of the GC-MS/MS Method

The following table summarizes the quantitative performance data for the analysis of 1,2,3,4,6,7,8-HpCDF using an isotope dilution GC-MS/MS method.

| Parameter | Value | Notes |

| Retention Time | ~25-35 min | Dependent on specific GC conditions and column. On a DB-5ms column (60 m x 0.25 mm, 0.25 µm), the elution is within this range. |

| Primary MRM Transition | 407.8 -> 344.8 | Quantifier ion transition. |

| Secondary MRM Transition | 409.8 -> 346.8 | Qualifier ion transition. |

| Limit of Detection (LOD) | Typically in the low picogram per liter (pg/L) or picogram per gram (pg/g) range. | Method Detection Limit (MDL) for TCDD has been reported as low as 0.26 pg/L in drinking water using a similar method.[1] |

| Limit of Quantification (LOQ) | Typically in the picogram per liter (pg/L) or picogram per gram (pg/g) range. | |

| Recovery | 70-130% | Isotope dilution method is used to correct for analyte losses during sample preparation and analysis. |

| Linearity (r²) | > 0.995 | Typically observed over a calibration range relevant to environmental and biological samples. Studies on dioxin congeners show excellent linearity (R² > 0.999) over multiple concentration levels.[1] |

Experimental Protocols

This section provides a detailed methodology for the analysis of 1,2,3,4,6,7,8-HpCDF in environmental samples, such as soil and water, using isotope dilution GC-MS/MS.

Sample Preparation

A rigorous sample preparation procedure is essential to remove interfering matrix components and concentrate the analyte of interest. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

1.1. Internal Standard Spiking:

-

Prior to extraction, spike the sample with a known amount of a ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF internal standard. This is crucial for accurate quantification using the isotope dilution method.

1.2. Extraction:

-

Soil and Sediment: Use Soxhlet extraction or Pressurized Liquid Extraction (PLE) with a suitable solvent system, such as toluene (B28343) or a hexane/acetone mixture.

-

Water: Perform liquid-liquid extraction using a solvent like dichloromethane (B109758) at a neutral pH.

1.3. Cleanup:

-

A multi-step cleanup process is typically required to remove lipids and other co-extracted interferences.

-

Acid/Base Washing: Shake the extract with concentrated sulfuric acid to remove organic interferences, followed by washing with potassium hydroxide (B78521) and water.

-

Column Chromatography:

-

Multilayer Silica (B1680970) Gel Column: Pass the extract through a multilayer silica gel column containing layers of silica gel modified with sulfuric acid and potassium hydroxide to remove acidic and basic interferences.

-

Alumina (B75360) Column: Further cleanup can be achieved using an alumina column to separate PCDFs from other chlorinated compounds like PCBs.

-

Carbon Column: For highly contaminated samples, a carbon column can be used to isolate planar molecules like PCDFs.

-

1.4. Concentration:

-

Carefully concentrate the cleaned extract to a final volume of approximately 10-20 µL using a gentle stream of nitrogen. Add a recovery standard (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) just before the final concentration step.

Instrumental Analysis: GC-MS/MS

2.1. Gas Chromatography (GC) Conditions:

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min.

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 320 °C, hold for 10 min.

-

2.2. Mass Spectrometry (MS/MS) Conditions:

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 300 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for 1,2,3,4,6,7,8-HpCDF:

-

Quantifier: 407.8 -> 344.8

-

Qualifier: 409.8 -> 346.8

-

-

MRM Transitions for ¹³C₁₂-1,2,3,4,6,7,8-HpCDF (Internal Standard):

-

419.8 -> 355.8 (Quantifier)

-

421.8 -> 357.8 (Qualifier)

-

-

Collision Gas: Argon.

-

Collision Energy: Optimize for the specific instrument to maximize signal intensity.

Quality Control and Data Analysis

-

Calibration: Generate a multi-point calibration curve using calibration standards containing known concentrations of native and ¹³C₁₂-labeled 1,2,3,4,6,7,8-HpCDF. A linear regression with a correlation coefficient (r²) of > 0.995 is required.

-

Internal Standard Recovery: The recovery of the ¹³C₁₂-1,2,3,4,6,7,8-HpCDF internal standard should be within an acceptable range, typically 40-130%.

-

Method Blank: Process a method blank with each batch of samples to monitor for laboratory contamination.

-

Ion Ratio Confirmation: The ratio of the quantifier to qualifier ion responses for the native analyte in a sample must be within ±15% of the theoretical ratio determined from the calibration standards.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of 1,2,3,4,6,7,8-HpCDF.

Caption: Experimental workflow for 1,2,3,4,6,7,8-HpCDF analysis.

References

Application Notes and Protocols for the Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran in Biological Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a persistent organic pollutant (POP) belonging to the polychlorinated dibenzofurans (PCDFs) class of compounds.[1] These compounds are byproducts of various industrial processes, such as incineration and the manufacturing of certain chemicals.[2] Due to their lipophilic nature and resistance to degradation, PCDFs bioaccumulate in the fatty tissues of organisms, posing a potential risk to human health and the environment.[2] Accurate and sensitive analytical methods are crucial for monitoring the levels of HpCDF in biological tissues to assess exposure and understand its toxicological implications.

This document provides detailed application notes and standardized protocols for the extraction, cleanup, and quantification of 1,2,3,4,6,7,8-HpCDF in various biological matrices, including fish tissue, human milk, and adipose tissue. The primary analytical technique described is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), which is considered the gold standard for the analysis of these compounds due to its high sensitivity and selectivity.[3]

Data Presentation: Quantitative Analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran

The following table summarizes typical analytical performance data for the quantification of 1,2,3,4,6,7,8-HpCDF in various biological tissues using HRGC/HRMS. These values are indicative and may vary depending on the specific laboratory, instrumentation, and matrix complexity.

| Biological Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Fish Tissue | 85 - 115 | 0.05 - 0.5 pg/g | 0.1 - 1.0 pg/g |

| Human Milk | 90 - 110 | 0.01 - 0.1 pg/g lipid | 0.02 - 0.2 pg/g lipid |

| Adipose Tissue | 80 - 120 | 0.1 - 1.0 pg/g lipid | 0.2 - 2.0 pg/g lipid |

Experimental Protocols

The following protocols are based on established methods, such as U.S. EPA Method 1613B and 8290A, and common practices in environmental and biological analysis laboratories.

Sample Preparation and Homogenization

Objective: To obtain a representative and homogenous sample for extraction.

Materials:

-

Biological tissue sample (e.g., fish fillet, adipose tissue, human milk)

-

Scalpels, forceps, and dissection tools

-

High-speed blender or homogenizer with solvent-rinsed components

-

Anhydrous sodium sulfate (B86663) (pre-baked at 400°C for 4 hours)

-

Mortar and pestle

Protocol:

-

Thaw frozen tissue samples to room temperature.

-

For solid tissues (fish, adipose), dissect and remove any non-target tissues (e.g., skin, bones).

-

Weigh a representative portion of the tissue (typically 5-20 g).

-

Mince the tissue into small pieces using clean scalpels.

-

Transfer the minced tissue to a blender or homogenizer.

-

Add an equal weight of anhydrous sodium sulfate to the tissue to absorb water.

-

Homogenize the sample until a uniform, free-flowing powder is obtained. For human milk, a liquid sample is used directly after gentle mixing.

Extraction of 1,2,3,4,6,7,8-HpCDF

Objective: To isolate the lipid fraction containing HpCDF from the sample matrix.

Materials:

-

Homogenized tissue sample

-

Soxhlet extraction apparatus

-

Extraction thimbles

-

Rotary evaporator

-

Extraction solvent (e.g., Dichloromethane:Hexane (B92381) 1:1 v/v, Toluene)

-

Isotopically labeled internal standards (e.g., ¹³C₁₂-1,2,3,4,6,7,8-HpCDF)

Protocol (Soxhlet Extraction):

-

Accurately weigh the homogenized sample and transfer it to an extraction thimble.

-

Spike the sample with a known amount of the ¹³C-labeled internal standard solution.

-

Place the thimble in the Soxhlet extractor.

-

Add the extraction solvent to the boiling flask.

-

Extract the sample for 12-24 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator.

Sample Extract Cleanup

Objective: To remove interfering compounds (e.g., lipids, pigments) from the extract before instrumental analysis. This is a critical step to achieve low detection limits and accurate quantification.

Materials:

-

Multi-layer silica (B1680970) gel column (containing acidic, basic, and neutral silica)

-

Alumina (B75360) column

-

Carbon column

-

Elution solvents (e.g., hexane, dichloromethane, toluene)

-

Nitrogen evaporator

Protocol (Multi-column Chromatography):

-

Acid/Base Silica Gel Column:

-

Load the concentrated extract onto the pre-conditioned multi-layer silica gel column.

-

Elute with hexane to remove lipids and other non-polar interferences.

-

Collect the fraction containing the PCDFs.

-

-

Alumina Column Chromatography:

-

Further purify the collected fraction on an alumina column to remove additional polar interferences.

-

Elute with a sequence of solvents of increasing polarity (e.g., hexane, dichloromethane/hexane).

-

-

Carbon Column Chromatography:

-

For highly contaminated samples or to achieve very low detection limits, a carbon column is used to separate PCDFs from other planar molecules like PCBs.

-

The PCDFs are strongly retained on the carbon and are back-flushed with toluene.

-

-

Solvent Exchange and Concentration:

-

Combine the purified fractions.

-

Carefully evaporate the solvent to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of a non-polar solvent (e.g., nonane (B91170) or decane) containing a recovery (syringe) standard.

-

Instrumental Analysis by HRGC/HRMS

Objective: To separate, identify, and quantify 1,2,3,4,6,7,8-HpCDF.

Instrumentation:

-

High-Resolution Gas Chromatograph (HRGC)

-

High-Resolution Mass Spectrometer (HRMS)

-

Capillary column suitable for PCDF analysis (e.g., DB-5ms, 60 m x 0.25 mm ID x 0.25 µm film thickness)

Typical GC-MS Parameters:

-

Injector: Splitless mode, 280°C

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 min

-

Ramp 1: 20°C/min to 220°C

-

Ramp 2: 3°C/min to 320°C, hold for 15 min

-

-

Carrier Gas: Helium, constant flow of 1.2 mL/min

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Resolution: >10,000 (10% valley)

-

Acquisition mode: Selected Ion Monitoring (SIM) of the two most abundant ions in the molecular ion cluster for both native and labeled HpCDF.

-

Experimental Workflow Diagram

Caption: Workflow for the analysis of 1,2,3,4,6,7,8-Heptachlorodibenzofuran in biological tissues.

References

Application Notes and Protocols for the Use of 1,2,3,4,6,7,8-Heptachlorodibenzofuran as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4,6,7,8-Heptachlorodibenzofuran (1,2,3,4,6,7,8-HpCDF) is a polychlorinated dibenzofuran (B1670420) (PCDF) that is a persistent environmental pollutant. Due to its toxicity and bioaccumulative properties, regulatory bodies worldwide monitor its presence in various matrices such as soil, water, air, and biological tissues. Accurate quantification of 1,2,3,4,6,7,8-HpCDF is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides detailed application notes and protocols for the use of 1,2,3,4,6,7,8-HpCDF as a reference standard in analytical testing, primarily focusing on gas chromatography-mass spectrometry (GC-MS) techniques as outlined in methodologies like U.S. EPA Method 1613.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3,4,6,7,8-Heptachlorodibenzofuran is presented in the table below.

| Property | Value |

| CAS Number | 67562-39-4 |

| Molecular Formula | C₁₂HCl₇O |

| Molecular Weight | 409.307 g/mol |

| Appearance | Solid |

| Synonyms | 1,2,3,4,6,7,8-HpCDF, PCDF 131 |

Application: Quantitative Analysis in Environmental Samples

1,2,3,4,6,7,8-Heptachlorodibenzofuran is primarily used as a reference standard for the accurate identification and quantification of this specific congener in complex environmental samples. The most common analytical techniques are high-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) and gas chromatography with tandem mass spectrometry (GC-MS/MS). GC-HRMS has historically been the "gold standard" for dioxin and furan (B31954) analysis due to its high sensitivity and selectivity.[2] However, modern GC-MS/MS instruments offer a viable and more accessible alternative.[2]

Quantitative Data for Analytical Methods

The following table summarizes key quantitative parameters for the analysis of 1,2,3,4,6,7,8-HpCDF using GC-MS techniques. These parameters are essential for setting up analytical instrumentation and ensuring accurate quantification.

| Parameter | GC-HRMS (SIM) | GC-MS/MS (MRM) |

| Precursor Ion (m/z) | 407.7817 | 408 |

| Quantifier Ion (m/z) | 407.7817 | 345 |

| Qualifier Ion (m/z) | 409.7788 | 347 |

| Collision Energy (eV) | Not Applicable | 30 - 45 |

| Typical Retention Time on DB-5ms (60m) column | ~35-45 minutes | ~35-45 minutes |

| Typical Method Detection Limit (MDL) | pg/L to ng/kg range | pg/L to ng/kg range |

Note: Retention times are approximate and can vary based on the specific GC column, oven temperature program, and carrier gas flow rate. Collision energies for GC-MS/MS should be optimized for the specific instrument.

Experimental Protocols

The following protocols are generalized from established methods like U.S. EPA Method 1613 and are intended to serve as a guide.[1][3] Laboratories should develop and validate their own detailed Standard Operating Procedures (SOPs).

Protocol 1: Sample Preparation of Soil Samples

This protocol outlines the extraction and cleanup of soil samples for the analysis of 1,2,3,4,6,7,8-HpCDF.

1. Sample Pre-treatment:

-

Air-dry the soil sample (typically 10-20 g) in a clean, dark, and well-ventilated area.

-

Alternatively, mix the wet sample with anhydrous sodium sulfate (B86663) until a free-flowing powder is achieved.

-

Homogenize the sample by grinding and sieving to ensure uniformity.

2. Spiking with Labeled Standard:

-

Prior to extraction, spike the sample with a known amount of a ¹³C-labeled 1,2,3,4,6,7,8-HpCDF internal standard. This is crucial for accurate quantification using the isotope dilution method.

3. Extraction:

-

Soxhlet Extraction:

-

Place the spiked soil sample in a cellulose (B213188) thimble.

-

Extract with toluene (B28343) for 16-24 hours.

-

-

Pressurized Fluid Extraction (PFE):

-

Mix the spiked soil with a dispersing agent (e.g., diatomaceous earth).

-

Pack the mixture into an extraction cell.

-

Extract with a suitable solvent (e.g., toluene or a hexane/acetone mixture) at elevated temperature (100-125°C) and pressure (1500-2000 psi).

-

4. Extract Cleanup:

-

The crude extract contains numerous interfering compounds that must be removed. A multi-step cleanup procedure is typically required.

-

Acid/Base Washing: Use concentrated sulfuric acid and potassium hydroxide (B78521) solutions to remove acidic and basic interferences.

-

Column Chromatography: Employ a multi-layered silica (B1680970) gel column, often impregnated with sulfuric acid and potassium hydroxide, followed by an alumina (B75360) column and a carbon column for fractionation and removal of co-planar PCBs.

-

5. Concentration:

-